Cyclo(his-pro)

Descripción general

Descripción

Ciclo(his-pro), también conocido como ciclo(histidil-prolina), es un dipéptido cíclico formado por los aminoácidos histidina y prolina. Este compuesto se deriva de la hormona liberadora de tirotropina (TRH) y es conocido por su estabilidad y actividad biológica. Ciclo(his-pro) se encuentra en varios alimentos ricos en proteínas y suplementos dietéticos y se ha estudiado por sus posibles aplicaciones terapéuticas, particularmente en el manejo de enfermedades hepáticas y trastornos neurodegenerativos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Ciclo(his-pro) se puede sintetizar utilizando la ciclación asistida por alta presión y temperatura del clorhidrato de éster metílico dipéptido en agua. Las condiciones óptimas para esta síntesis incluyen una presión de reacción de 0,20 MPa, un tiempo de reacción de 3,5 horas, un pH de solución de 6,0 y una concentración de sustrato de 15 mg/mL. Este método produce ciclo(his-pro) con una alta eficiencia del 91,35% y evita la racemización .

Métodos de producción industrial: En entornos industriales, ciclo(his-pro) se puede producir utilizando métodos similares asistidos por alta presión y temperatura. El proceso implica el uso de cromatografía líquida de ultra rendimiento (UPLC) y espectrometría de masas de ionización por electrospray (ESI-MS) para la cuantificación e identificación del producto .

Análisis De Reacciones Químicas

Tipos de reacciones: Ciclo(his-pro) experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Es particularmente conocido por sus propiedades antioxidantes y su capacidad para apagar compuestos carbonílicos a través de sus dipéptidos que contienen histidina abiertos .

Reactivos y condiciones comunes: El compuesto es estable a pH fisiológico pero puede abrirse para producir dos dipéptidos simétricos (histidina-prolina y prolina-histidina) en condiciones ácidas, como las que se encuentran en el entorno gástrico . La actividad antioxidante de ciclo(his-pro) se ve aumentada por la presencia de aminas secundarias, lo que mejora los mecanismos de extinción .

Principales productos formados: Los principales productos formados a partir de las reacciones de ciclo(his-pro) incluyen sus dipéptidos abiertos, histidina-prolina y prolina-histidina, que exhiben una actividad antioxidante significativa .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Mechanism of Action:

Cyclo(his-pro) has been shown to protect neuronal cells from oxidative stress and apoptosis. Research indicates that it activates the Nrf2 signaling pathway, which is crucial for upregulating antioxidant defenses in cells. Specifically, cyclo(his-pro) promotes the nuclear accumulation of Nrf2, leading to the expression of antioxidant-related genes in PC12 cells exposed to oxidative stressors like hydrogen peroxide .

Case Studies:

- PC12 Cell Studies: In vitro studies demonstrated that cyclo(his-pro) significantly reduced reactive oxygen species production and prevented glutathione depletion in PC12 cells subjected to oxidative stress. The protective effects were linked to the activation of the p38 MAPK pathway, which is essential for Nrf2 activation .

- Neurodegenerative Disorders: Cyclo(his-pro) has been investigated for its potential in treating neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). It has shown promise in reducing cell degeneration by inhibiting excitotoxic calcium influx and mitigating mitochondrial impairment .

Cytoprotection

Antioxidant Properties:

Cyclo(his-pro) exhibits strong antioxidant properties, making it a candidate for cytoprotection against various cellular insults. Its ability to quench free radicals and reduce inflammation positions it as a potential therapeutic agent in conditions characterized by oxidative stress .

Research Findings:

- Hepatoprotective Effects: Recent studies have highlighted the efficacy of cyclo(his-pro) in managing non-alcoholic fatty liver disease (NAFLD) and steatohepatitis (NASH). In mouse models, treatment with cyclo(his-pro) resulted in reduced lipid accumulation and inflammation, suggesting its role as a protective agent against liver fibrosis .

- Cellular Response Mechanisms: The extracellular signal-regulated kinase (ERK) pathway has been identified as a key mediator of the cellular response to cyclo(his-pro), further supporting its protective role in liver disease progression .

Pharmacological Applications

Therapeutic Potential:

The pharmacokinetic profile of cyclo(his-pro) is favorable due to its stability at physiological pH and resistance to enzymatic degradation. This stability enhances its bioavailability and therapeutic efficacy when administered orally or via other routes .

Clinical Implications:

- Central Nervous System Disorders: Cyclo(his-pro) has demonstrated the ability to cross the blood-brain barrier effectively, making it a candidate for treating central nervous system disorders without direct administration to the brain .

- Dietary Supplementation: Found naturally in protein-rich foods, cyclo(his-pro) can be utilized as a dietary supplement to enhance antioxidant intake and support overall health .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Activation of Nrf2 signaling | Reduces oxidative stress in neuronal cells |

| Cytoprotection | Antioxidant properties | Protects against cellular insults like H2O2 |

| Liver Disease Management | Reduces inflammation and lipid accumulation | Effective in NAFLD/NASH models |

| Pharmacological Potential | Stability and bioavailability | Crosses blood-brain barrier; suitable for oral use |

Mecanismo De Acción

Ciclo(his-pro) ejerce sus efectos a través de varios mecanismos:

Actividad antioxidante: El compuesto elimina las especies reactivas del oxígeno y apaga los compuestos carbonílicos, protegiendo las células del daño oxidativo.

Neuroprotección: Ciclo(his-pro) puede cruzar la barrera hematoencefálica y modular las respuestas inflamatorias y de estrés al afectar el eje de señalización Nrf2-NF-κB.

Protección hepática: El compuesto reduce la acumulación de lípidos y la inflamación en el hígado al modular la vía de la cinasa regulada por señales extracelulares (ERK).

Comparación Con Compuestos Similares

Ciclo(his-pro) es único entre los dipéptidos cíclicos debido a su estabilidad y amplia gama de actividades biológicas. Los compuestos similares incluyen:

Ciclo(gly-pro): Otro dipéptido cíclico con propiedades antioxidantes, pero menos estable que ciclo(his-pro).

Ciclo(ser-pro): Conocido por su actividad antimicrobiana, pero no tan ampliamente estudiado como ciclo(his-pro).

Ciclo(tyr-pro): Exhibe efectos neuroprotectores, similares a ciclo(his-pro), pero con diferentes objetivos moleculares.

Ciclo(his-pro) destaca por su capacidad de modular múltiples vías biológicas y sus posibles aplicaciones terapéuticas tanto en enfermedades hepáticas como neurodegenerativas .

Actividad Biológica

Cyclo(His-Pro) (CHP) is a cyclic dipeptide that has garnered attention for its diverse biological activities, particularly in the context of neuroprotection, antioxidant defense, and metabolic regulation. This article synthesizes recent research findings, case studies, and data on the biological activity of CHP, highlighting its mechanisms of action and potential therapeutic applications.

Overview of Cyclo(His-Pro)

Cyclo(His-Pro) is an endogenous peptide derived from the cleavage of thyrotropin-releasing hormone (TRH). It exhibits unique pharmacokinetic properties, including stability at physiological pH and the ability to cross the blood-brain barrier (BBB), making it a promising candidate for therapeutic interventions in neurological disorders .

1. Antioxidant Properties

CHP has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. In studies involving PC12 cells, CHP significantly reduced reactive oxygen species (ROS) production and prevented glutathione depletion induced by various neurotoxic agents such as hydrogen peroxide and β-amyloid .

Table 1: Effects of Cyclo(His-Pro) on Oxidative Stress Markers

| Treatment | ROS Levels | Glutathione Depletion | Nrf2 Activation |

|---|---|---|---|

| Control | High | Yes | Low |

| CHP Treatment | Low | No | High |

2. Neuroprotective Effects

Research indicates that CHP can protect neurons from excitotoxicity and apoptosis. In models of Parkinson's disease (PD), CHP administration reduced calcium influx into neurons, thereby mitigating mitochondrial dysfunction and cell death . Furthermore, in transgenic mouse models of amyotrophic lateral sclerosis (ALS), CHP inhibited NF-κB nuclear translocation, suggesting anti-inflammatory properties that could be beneficial in neurodegenerative diseases .

Case Study: Neuroprotection in Parkinson's Disease

In a study involving neuronal cell cultures treated with excitotoxic agents, pre-treatment with 50 µM CHP significantly reduced cell death compared to controls, highlighting its protective role against neurodegeneration .

Role in Metabolic Regulation

CHP has also been implicated in metabolic processes. Studies have demonstrated that it exhibits anti-hyperglycemic effects when combined with zinc, suggesting potential applications in managing diabetes and obesity .

Table 2: Metabolic Effects of Cyclo(His-Pro)

| Condition | Effect Observed |

|---|---|

| Hyperglycemia | Reduced blood glucose |

| Obesity | Decreased fat accumulation |

Clinical Implications

The therapeutic potential of CHP extends to various conditions:

- Neurodegenerative Diseases: Its ability to modulate oxidative stress and inflammation positions CHP as a candidate for treating conditions like Alzheimer's disease and ALS.

- Metabolic Disorders: CHP's effects on glucose metabolism suggest it may aid in managing diabetes.

- Fibrosis: Recent studies indicate that CHP can prevent peritoneal fibrosis in dialysis patients by modulating histone deacetylase (HDAC) expression .

Propiedades

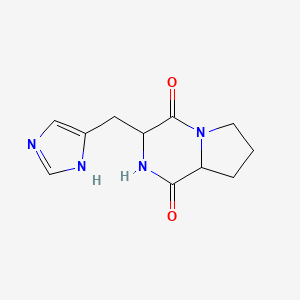

IUPAC Name |

(3S,8aS)-3-(1H-imidazol-5-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c16-10-9-2-1-3-15(9)11(17)8(14-10)4-7-5-12-6-13-7/h5-6,8-9H,1-4H2,(H,12,13)(H,14,16)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKUGCPAQTUSBE-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)N2C1)CC3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962567 | |

| Record name | Cyclo(L-histidyl-L-proline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53109-32-3 | |

| Record name | Histidylproline diketopiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53109-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclo(his-pro) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053109323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(his-pro) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclo(L-histidyl-L-proline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(1H-imidazol-4-ylmethyl)-, (3S,8aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLO(HIS-PRO) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q10817UXVT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.